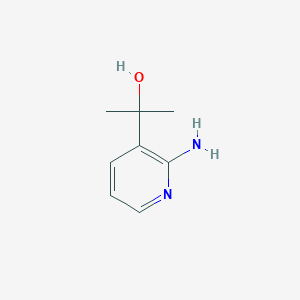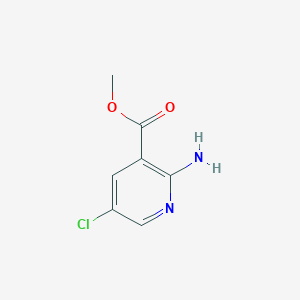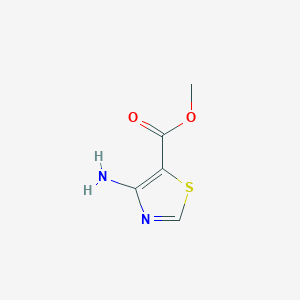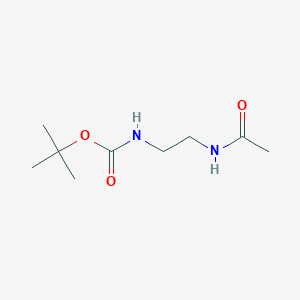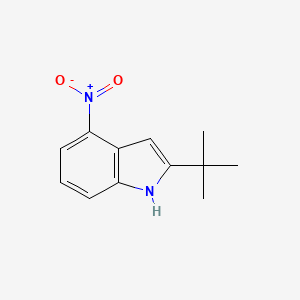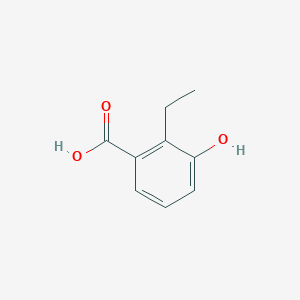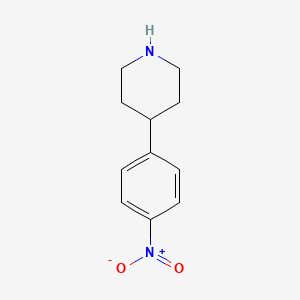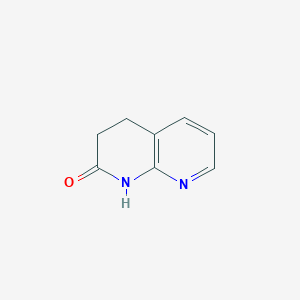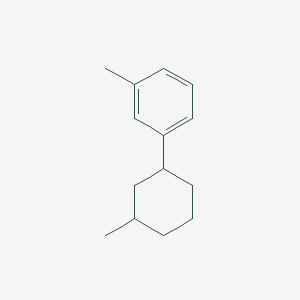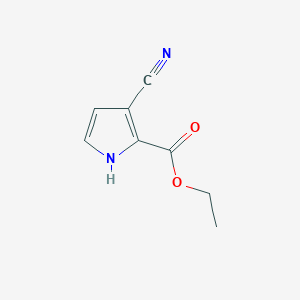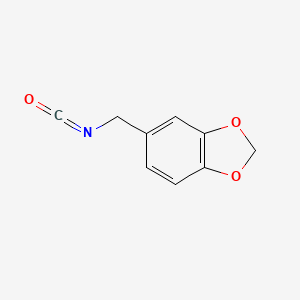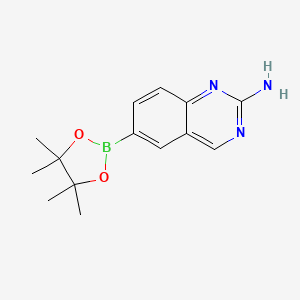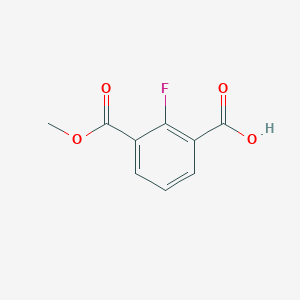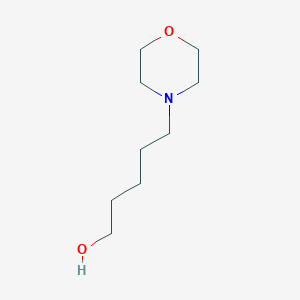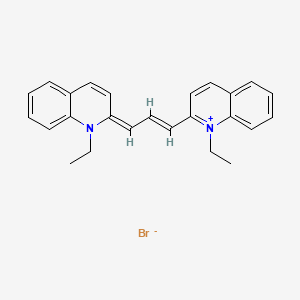
Pinacyanol bromide
概要
説明
Pinacyanol bromide is a useful dye for biological research purposes . It is an organic cation, typically isolated as the chloride or iodide salts .
Synthesis Analysis
The synthesis of Pinacyanol bromide has been mentioned as early as 1904 . The dye is prepared from 2-methylquinoline by quaternization with ethyl chloride or ethyl iodide . Condensation with formaldehyde results in coupling . Subsequent oxidation of the leuco intermediate gives the dye .Molecular Structure Analysis
The molecular formula of Pinacyanol bromide is C25H25BrN2 . Its molecular weight is 433.38 . The most stable configuration of Pinacyanol at room temperature is the configuration with a 23.4° distorted angle between the pairs of quinoline rings due to steric hindrance .Chemical Reactions Analysis
The chemical reactions of Pinacyanol bromide involve its aggregation, which is strongly enhanced through inclusion into γ-cyclodextrin . The intensities at 546 and at 507 nm were increased with the growing ratio of γ-cyclodextrin to dye .Physical And Chemical Properties Analysis
The structural, protolytic, and thermodynamic properties of Pinacyanol bromide in different systems (aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions) have been analyzed .科学的研究の応用
Photographic Sensitization
- Application : Pinacyanol bromide is a synthetic blue dye derived from coal tar that was used for sensitizing photographic plates .
- Method : The dye was first manufactured in the early twentieth century by the dye works of Meister, Lucius & Brüning at Höchst (near Frankfurt), Germany . It was used to sensitize photographic plates, enhancing their response to light.
- Results : The use of Pinacyanol bromide in photographic plates improved the quality of images captured, particularly in the blue spectrum .
Fundamental and Applied Research
- Application : Pinacyanol bromide has been used in fundamental and applied research for a century . Its structural, protolytic, and thermodynamic properties have been analyzed in different systems .
- Method : The properties of Pinacyanol bromide are investigated in media of a different nature: in organic solvents, in solutions with added salts, in premicellar and micellar systems, and in emulsions .
- Results : The analyzed data indicate that the scientific interest in this dye is very high . Its properties in different media have been thoroughly studied, providing valuable insights into its behavior and potential applications .
Electrophotography
- Application : Pinacyanol bromide is a prototypical cyanine dye that was widely used as a sensitizer in electrophotography .
- Method : The dye is applied to the photoconductive layer of an electrophotographic plate, enhancing its sensitivity to light .
- Results : The use of Pinacyanol bromide in electrophotography improved the quality of the images produced, particularly in capturing fine details .
Biological Research
- Application : The biological properties of Pinacyanol bromide have been investigated widely .
- Method : The dye is used in various biological assays and experiments, often as a staining agent .
- Results : The use of Pinacyanol bromide in biological research has contributed to our understanding of various biological processes and phenomena .
Organic Solvents
- Application : The properties of Pinacyanol bromide are investigated in organic solvents .
- Method : The dye is dissolved in various organic solvents, and its properties are analyzed using various techniques .
- Results : The studies provide valuable insights into the behavior of Pinacyanol bromide in different organic solvents .
Micellar Systems
- Application : Pinacyanol bromide has been studied in premicellar and micellar surfactant systems .
- Method : The dye is added to premicellar and micellar surfactant systems, and its interactions with the surfactants are analyzed .
- Results : The studies provide valuable insights into the behavior of Pinacyanol bromide in these systems .
Safety And Hazards
Pinacyanol bromide causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash with plenty of soap and water .
将来の方向性
特性
IUPAC Name |
(2E)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N2.BrH/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COPIHGSSCONEQG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1/C(=C/C=C/C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657595 | |
| Record name | 1-Ethyl-2-[3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pinacyanol bromide | |
CAS RN |
2670-67-9 | |
| Record name | 1-Ethyl-2-[3-(1-ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinolin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pinacyanol bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



